5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 95453-56-8
VCID: VC3390590
InChI: InChI=1S/C5H4BrNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3
SMILES: CC1=C(SC(=N1)C=O)Br
Molecular Formula: C5H4BrNOS
Molecular Weight: 206.06 g/mol

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde

CAS No.: 95453-56-8

Cat. No.: VC3390590

Molecular Formula: C5H4BrNOS

Molecular Weight: 206.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde - 95453-56-8

Specification

CAS No. 95453-56-8
Molecular Formula C5H4BrNOS
Molecular Weight 206.06 g/mol
IUPAC Name 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Standard InChI InChI=1S/C5H4BrNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3
Standard InChI Key WWQWQYNWIVDNTA-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C=O)Br
Canonical SMILES CC1=C(SC(=N1)C=O)Br

Introduction

Chemical Identity and Basic Properties

Identification Parameters

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound featuring a thiazole core structure with bromine, methyl, and aldehyde functional groups. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with specific substitutions at positions 2, 4, and 5 . The compound has been cataloged with various identifiers that facilitate its tracking and reference in scientific literature.

The compound's basic identification parameters are presented in Table 1:

ParameterValue
CAS Number95453-56-8
Molecular FormulaC₅H₄BrNOS
Molecular Weight206.06 g/mol
IUPAC Name5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Standard InChIInChI=1S/C5H4BrNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3
Standard InChIKeyWWQWQYNWIVDNTA-UHFFFAOYSA-N
SMILESCC1=C(SC(=N1)C=O)Br
European Community Number692-639-2
DSSTox Substance IDDTXSID00717767

This compound was first documented in chemical databases with a creation date of January 25, 2012, and has received updates as recently as March 1, 2025, indicating ongoing research interest and relevance .

Structural Characteristics

The molecular structure of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde includes several key features that contribute to its chemical behavior. The thiazole ring serves as the core scaffold, with substituents strategically positioned to influence reactivity and potential biological interactions. The presence of the bromine atom at position 5 of the thiazole ring provides opportunities for various synthetic transformations through halogen-related chemistry.

The methyl group at position 4 contributes to the electron density of the aromatic system, while the aldehyde functional group at position 2 represents a highly reactive site for nucleophilic additions and condensation reactions. This combination of functional groups creates a versatile chemical platform for diverse transformations.

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is primarily determined by the functional groups attached to the thiazole core. The compound exhibits distinct reactivity patterns that make it valuable in organic synthesis and medicinal chemistry applications.

The aldehyde group at the 2-position represents a highly reactive center for nucleophilic addition reactions, which can facilitate the formation of various derivatives through condensation with amines, hydrazines, and other nucleophiles. This reactivity is particularly useful for the preparation of Schiff bases and related compounds.

Biological Activities and Applications

Antiviral Properties

Thiazole derivatives, including 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde, have been identified as compounds with potential antiviral activity. The structural features of this compound, particularly the thiazole core and its functionalization pattern, contribute to its ability to interact with viral targets.

Research has suggested that compounds with similar structural features may interfere with viral replication processes, making them promising candidates for the development of antiviral agents. The specific mechanisms of action are still being investigated, but they likely involve interactions with viral enzymes or structural proteins essential for viral reproduction.

Interactions with Biological Targets

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde has been observed to interact with various enzymes and proteins, which may account for its biological effects. These interactions can lead to the inhibition or activation of specific biological processes, depending on the context.

The compound's ability to interact with biological targets is largely attributed to:

  • The electrophilic nature of the aldehyde group, which can form covalent bonds with nucleophilic amino acid residues in proteins

  • The bromine substituent, which can participate in halogen bonding with protein targets

  • The thiazole ring, which provides a rigid scaffold that can fit into specific binding pockets of target proteins

These structural features collectively contribute to the compound's potential as a pharmacologically active agent.

Cellular Effects

At the cellular level, 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde can influence various signaling pathways and metabolic processes. Research has indicated that the compound may modulate cell signaling pathways, affect gene expression patterns, and influence cellular metabolism.

The modulation of kinase activities and interactions with transcription factors represent potential mechanisms through which this compound might exert its cellular effects. These molecular interactions could form the basis for further development of therapeutic applications targeting specific cellular processes.

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